

1,4-diiodobutane stability and storage conditions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Diiodobutane

Cat. No.: B107930

[Get Quote](#)

An In-depth Technical Guide to the Stability and Storage of **1,4-Diiodobutane**

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diiodobutane (CAS No: 628-21-7), also known as tetramethylene diiodide, is a versatile alkyl halide used in a variety of chemical syntheses.^{[1][2]} Its utility is derived from the two reactive carbon-iodine (C-I) bonds, which can participate in nucleophilic substitution and coupling reactions. However, the inherent reactivity of the C-I bond also renders the molecule susceptible to degradation, particularly when exposed to common laboratory environmental factors such as light, heat, and air.^[1] The liberation of free iodine upon decomposition not only reduces the purity and efficacy of the reagent but can also lead to corrosion of storage containers and unwanted side reactions.^[1]

This technical guide provides a comprehensive overview of the factors influencing the stability of **1,4-diiodobutane**, its primary degradation pathways, and recommended best practices for its storage and handling. Furthermore, it outlines detailed experimental protocols for assessing the stability of the compound, ensuring its integrity for use in sensitive research and development applications.

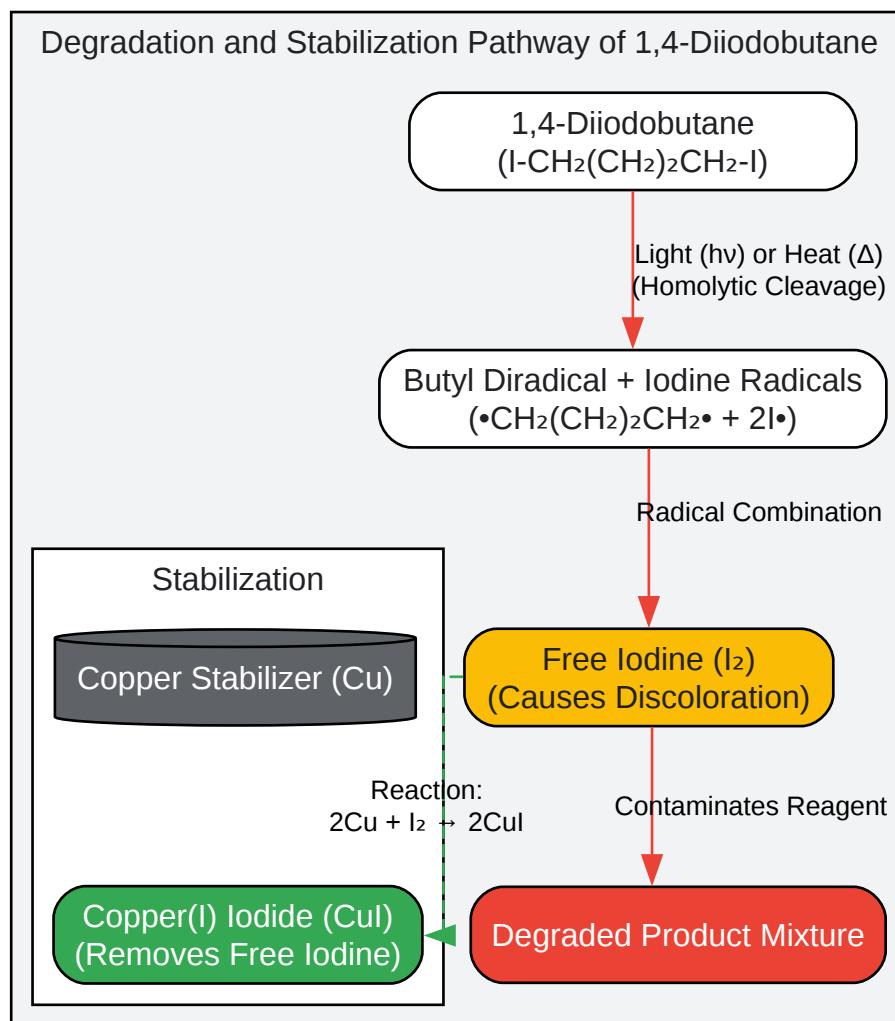
Physicochemical Properties

The fundamental physical and chemical properties of **1,4-diiodobutane** are summarized in Table 1. These characteristics are essential for its proper handling and for understanding its behavior under various experimental conditions.

Property	Value	Reference(s)
CAS Number	628-21-7	
Molecular Formula	C4H8I2	
Molecular Weight	309.92 g/mol	
Appearance	Colorless to pale yellow or light brown liquid	[3]
Melting Point	6 °C	
Boiling Point	147-152 °C @ 26 mmHg	
Density	2.35 g/mL at 25 °C	
Refractive Index	n20/D 1.621	
Solubility	Insoluble in water; Soluble in organic solvents	[4]

Stability and Degradation

1,4-Diiodobutane is stable under recommended storage conditions, but its stability is compromised by several environmental factors.^[4] It is particularly sensitive to light and air.


Factors Influencing Stability

- Light: Exposure to light, especially in the UV spectrum, can induce homolytic cleavage of the carbon-iodine bond.^[5] This is the primary initiator of degradation, leading to the formation of free radicals and, subsequently, molecular iodine (I₂), which imparts a brown color to the liquid.^[1]
- Heat: Elevated temperatures accelerate the rate of decomposition. While stable at recommended refrigerated temperatures, prolonged exposure to ambient or higher temperatures will promote degradation.^[1]

- Air (Oxygen): While the initial degradation is often photochemical, oxygen can participate in and propagate the resulting free-radical chain reactions.
- Moisture: Alkyl iodides can undergo slow hydrolysis in the presence of water to form the corresponding alcohol and hydrogen iodide.[\[1\]](#)
- Incompatible Materials: **1,4-Diiodobutane** is incompatible with strong oxidizing agents and strong bases.[\[4\]](#)[\[6\]](#) Contact with these materials can lead to vigorous and potentially hazardous reactions.

Degradation Pathway and Stabilization

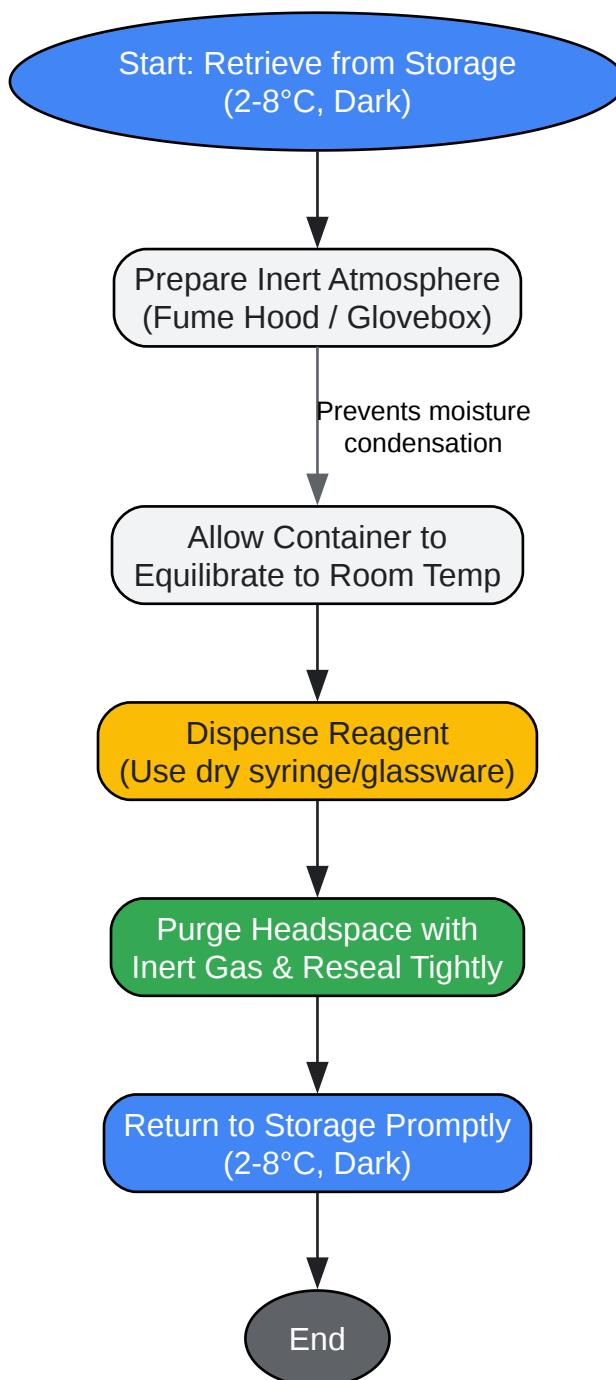
The principal degradation pathway involves the formation of free iodine. To counteract this, **1,4-diiodobutane** is often supplied with a stabilizer, typically a small piece of metallic copper.[\[7\]](#)[\[8\]](#) Copper has a high affinity for iodine and acts as a scavenger, reacting with any free iodine (I_2) that is formed to produce copper(I) iodide (CuI).[\[1\]](#) This prevents the accumulation of iodine in the solution, thereby maintaining the purity and colorless appearance of the product.[\[1\]](#)

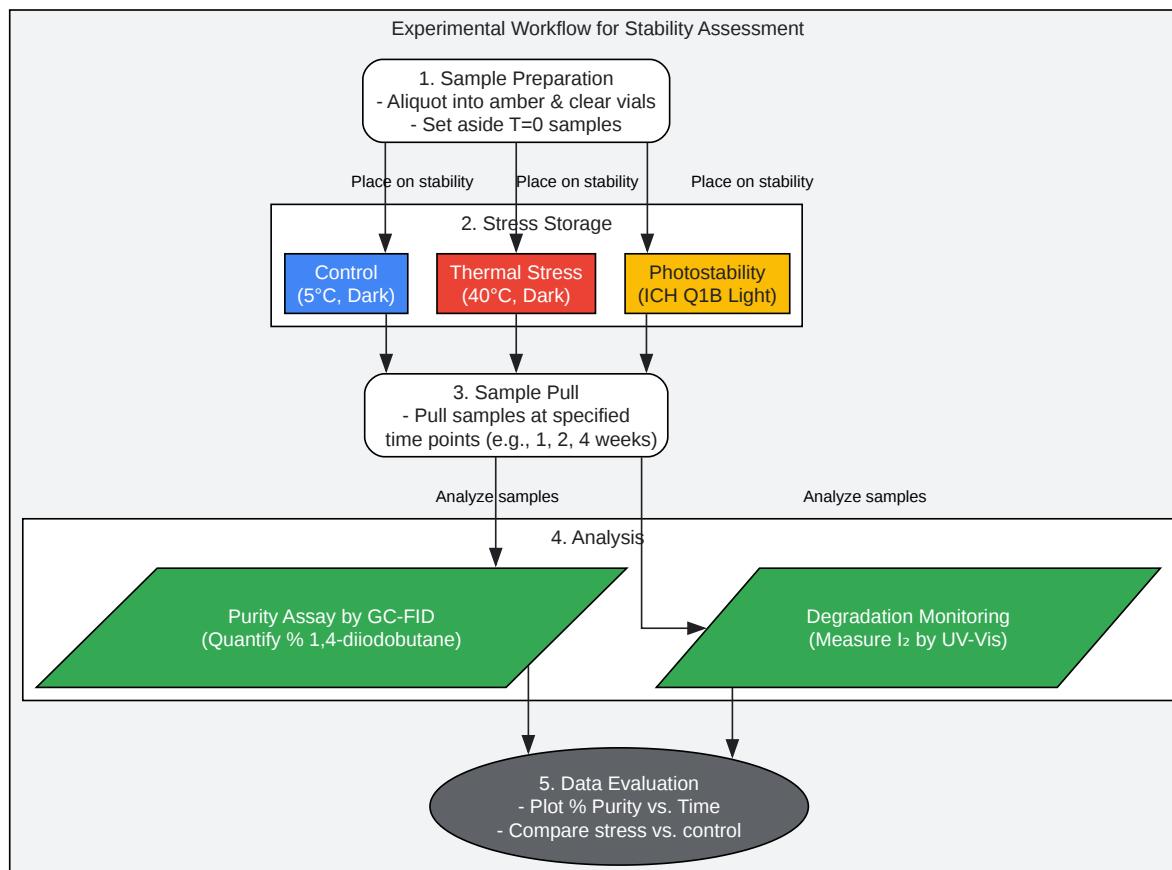
[Click to download full resolution via product page](#)

Diagram 1. Chemical degradation and stabilization pathway.

Recommended Storage and Handling

Adherence to strict storage and handling protocols is critical for preserving the chemical integrity of **1,4-diiodobutane**.


Storage Conditions


The optimal conditions for storing **1,4-diiodobutane** are summarized in Table 2.

Parameter	Recommended Condition	Rationale	Reference(s)
Temperature	Refrigerate (2-8°C). For long-term storage, <15°C is recommended.	Reduces the rate of thermal decomposition.	[2]
Light	Store in an amber or opaque container in the dark.	Prevents photochemical degradation.	[1][6]
Atmosphere	Store under an inert gas (e.g., Argon or Nitrogen).	Minimizes exposure to oxygen and moisture.	[1]
Container	Tightly sealed container with a PTFE-lined cap.	Prevents ingress of air and moisture.	[6]
Compatibility	Store away from strong oxidizing agents and strong bases.	Prevents hazardous chemical reactions.	[4]

Handling Workflow

To maintain purity and ensure user safety, **1,4-diiodobutane** should be handled with care, preferably within a controlled environment like a fume hood or glovebox.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Merging Halogen-Atom Transfer (XAT) and Copper Catalysis for the Modular Suzuki-Miyaura-Type Cross-Coupling of Alkyl Iodides and Organoborons [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanistic Study of Photochemical Aminocarbonylation of Alkyl Iodides Catalyzed by a Palladium Catalyst Using Experimental and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,4-Diiodobutane, 99%, stab. with copper 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 8. 1,4-Diiodobutane, 99%, stab. with copper | Fisher Scientific [fishersci.ca]
- To cite this document: BenchChem. [1,4-diiodobutane stability and storage conditions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b107930#1-4-diiodobutane-stability-and-storage-conditions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com